N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a naphthalene ring system attached to a carboxamide group, which is further connected to a 4-methylpyridine moiety. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with naphthalene-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling reagents such as titanium tetrachloride (TiCl4) and a base like pyridine, which acts as both a solvent and a catalyst . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial production process also incorporates purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (amines, thiols). The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene-1-carboxylic acid derivatives, while reduction reactions can produce naphthalene-1-carboxamide derivatives with altered functional groups.
Scientific Research Applications
N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death . Molecular docking studies have shown that the compound can bind to the active site of target enzymes, disrupting their function and exerting its biological effects .
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide can be compared with similar compounds such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamide . While both compounds share the 4-methylpyridine moiety, the difference in the aromatic ring system (naphthalene vs. thiophene) imparts distinct chemical and biological properties. For example, the naphthalene derivative may exhibit different solubility, stability, and reactivity compared to the thiophene derivative .
List of Similar Compounds
- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- N-(4-methylpyridin-2-yl)benzamide
- N-(4-methylpyridin-2-yl)furan-2-carboxamide
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
CAS No. |
550355-28-7 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H14N2O/c1-12-9-10-18-16(11-12)19-17(20)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,18,19,20) |
InChI Key |
DFQLFBSKWUNXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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